3-Bromo-2-cyclobutoxypyridine

Descripción general

Descripción

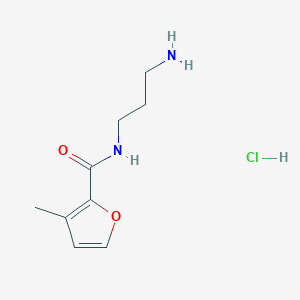

3-Bromo-2-cyclobutoxypyridine (BCP) is a heterocyclic organic compound belonging to the class of pyridines. It has a molecular weight of 228.09 . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

3-Bromo-2-cyclobutoxypyridine is a liquid at room temperature . Unfortunately, detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

-

Molecular Structure and Spectral Analysis

- This field involves the theoretical investigation of molecular structures .

- In a study, both Density Functional Theory (DFT) and Hartree-Fock (HF) methods were used to investigate the molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules .

- The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .

- The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

- The results of this study provided valuable insights into the molecular structure and spectral properties of 3-bromo-2-Hydroxypyridine .

-

Synthesis and Biological Activities

- This field involves the synthesis of novel compounds and the investigation of their biological activities .

- A study reported the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides .

- The outcomes of this study, including any quantitative data or statistical analyses, were also not available in the search results .

-

Base-Catalyzed Aryl Halide Isomerization

- This field involves the isomerization of aryl halides .

- A study presented the base-catalyzed isomerization of simple aryl halides and utilized it to achieve the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines .

- The isomerization of 3-bromopyridines to 4-bromopyridines proceeds via pyridyne intermediates .

- The 4-substitution selectivity is driven by a facile aromatic substitution reaction .

- This approach to aromatic functionalization has several useful features, including the use of readily available and stable 3-bromopyridines in place of less available and stable 4-halogenated congeners, and the ability to converge mixtures of 3- and 5-bromopyridines to a single 4-substituted product .

-

Synthesis of Pyran, Pyridine, Thiophene, Thiazole, and Pyrazole Derivatives

- This field involves the synthesis of various organic compounds .

- A study used 3-bromoacetylcoumarin as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents .

- The outcomes of this study, including any quantitative data or statistical analyses, were also not available in the search results .

-

Chemical Storage and Safety

- This field involves the storage and safety of chemicals .

- 3-bromo-2-cyclobutoxypyridine is a chemical compound with the CAS Number: 1249084-73-8 .

- It is stored at room temperature and has a molecular weight of 228.09 .

- The safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

-

Synthesis of Pyran, Pyridine, Thiophene, Thiazole, and Pyrazole Derivatives

- This field involves the synthesis of various organic compounds .

- A study used 3-bromoacetylcoumarin as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents .

- The structures of the newly synthesized compounds were confirmed on the basis of their spectral data and elemental analyses .

Safety And Hazards

The safety information for 3-Bromo-2-cyclobutoxypyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-bromo-2-cyclobutyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKOZSRDMOJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-cyclobutoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)